molecular formula C13H12O4 B11789631 5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde

5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde

Cat. No.: B11789631
M. Wt: 232.23 g/mol
InChI Key: MNQLFBSVNLATRZ-UHFFFAOYSA-N
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Description

5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H12O4. It is a derivative of furan, containing both aldehyde and ether functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde can be achieved through a multi-component condensation reaction. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in the presence of acetic acid. This reaction is typically carried out under reflux conditions, resulting in good to high yields .

Industrial Production Methods

the principles of multi-component condensation reactions and the use of common reagents such as pyruvic acid and aromatic amines suggest that scalable production methods could be developed based on existing synthetic routes .

Chemical Reactions Analysis

Types of Reactions

5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins, leading to its potential antiviral and antibacterial effects. Molecular docking studies have been used to elucidate the binding mechanisms and interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

    Methoxymethylfurfural: Another furan derivative with similar functional groups.

    Ethoxymethylfuran-2-carbaldehyde: A compound with an ethoxy group instead of a methoxy group.

    Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group

Uniqueness

5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxyphenoxy group differentiates it from other furan derivatives and contributes to its unique properties and applications .

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

5-[(3-methoxyphenoxy)methyl]furan-2-carbaldehyde

InChI

InChI=1S/C13H12O4/c1-15-10-3-2-4-11(7-10)16-9-13-6-5-12(8-14)17-13/h2-8H,9H2,1H3

InChI Key

MNQLFBSVNLATRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(O2)C=O

Origin of Product

United States

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